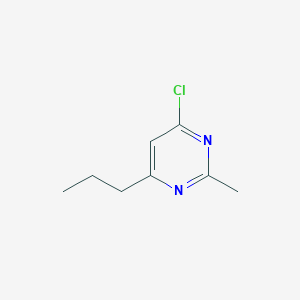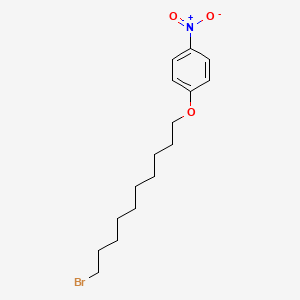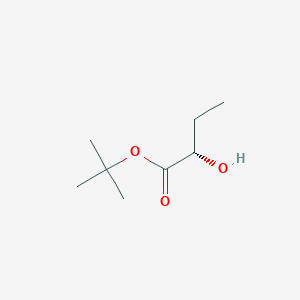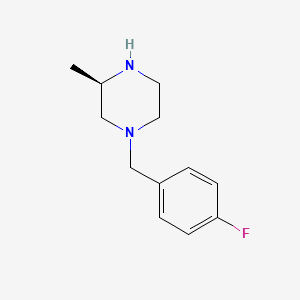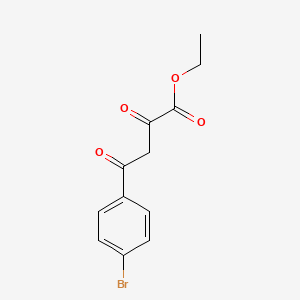
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Descripción general
Descripción
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular weight of 271.15 . It is stored at room temperature and has a physical form of liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, related compounds such as 4-bromophenylacetic acid can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and flash point are not available.Aplicaciones Científicas De Investigación
1. Synthesis of Cyclobutene Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates, including ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, can undergo a stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives. These derivatives can further undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
2. Formation of Dicyanopyrazine and Dicyanobiphenyl Derivatives
Ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbontrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, respectively (Moloudi et al., 2018).
3. Inhibition of Glycolic Acid Oxidase
4-Substituted 2,4-dioxobutanoic acids, including derivatives of this compound, have shown potential as potent inhibitors of porcine liver glycolic acid oxidase in vitro (Williams et al., 1983).
4. Synthesis of Isoxazol-4-yl Derivatives
Ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. These derivatives have potential applications in organic synthesis (Obydennov et al., 2017).
5. Radical Cyclisation Reactions onto Azoles
2-(2-Bromophenyl)ethyl groups, derived from this compound, can be used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Safety and Hazards
The safety data sheet for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate indicates that it may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .
Direcciones Futuras
While specific future directions for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate are not available, related compounds have shown promise in various applications. For instance, ethyl-4-bromophenyl carbamate has been evaluated for its effect on different Rhipicephalus microplus stages implanted in cattle, showing potential for tick control . Further studies may reveal more potential uses for this compound and related compounds.
Propiedades
IUPAC Name |
ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXZGVSOAFLCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454019 | |
| Record name | ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40155-54-2 | |
| Record name | ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50454019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



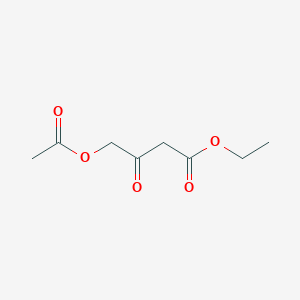
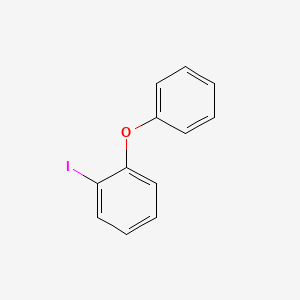



![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)
